Difluoroacetic acid

Catalog No.
S570120
CAS No.
381-73-7
M.F
C2H2F2O2
M. Wt
96.03 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Difluoroacetic acid

CAS Number

381-73-7

Product Name

Difluoroacetic acid

IUPAC Name

2,2-difluoroacetic acid

Molecular Formula

C2H2F2O2

Molecular Weight

96.03 g/mol

InChI

InChI=1S/C2H2F2O2/c3-1(4)2(5)6/h1H,(H,5,6)

InChI Key

PBWZKZYHONABLN-UHFFFAOYSA-N

SMILES

C(C(=O)O)(F)F

Solubility

10.41 M

Synonyms

difluoroacetate, difluoroacetic acid, difluoroacetic acid, 2-(14)C-labeled, difluoroacetic acid, ammonium salt, difluoroacetic acid, copper (+1) salt, difluoroacetic acid, copper (+2) salt, difluoroacetic acid, lead (+4) salt, difluoroacetic acid, silver (+1) salt, difluoroacetic acid, sodium salt, sodium difluoroacetate

Canonical SMILES

C(C(=O)O)(F)F

Difluoroacetic acid does not have a natural origin and is synthesized in laboratories for various research applications. Its significance lies in its unique chemical properties, particularly its strong acidity and ability to act as a fluoromethylating agent []. This makes it a valuable tool in organic synthesis and various analytical techniques.


Molecular Structure Analysis

Difluoroacetic acid possesses a simple yet intriguing molecular structure. It consists of a carboxylic acid group (COOH) attached to a central carbon atom (alpha carbon) with two fluorine atoms bonded to it and a single hydrogen atom completing the tetrahedral arrangement around the carbon []. The presence of the electron-withdrawing fluorine atoms significantly increases the acidity of the carboxylic acid group compared to acetic acid. This is because the fluorine atoms pull electron density away from the O-H bond, making it weaker and easier to break, releasing a proton (H+). Additionally, the steric hindrance caused by the bulky fluorine atoms can influence reactivity in certain situations.


Chemical Reactions Analysis

Difluoroacetic acid participates in several important chemical reactions relevant to scientific research. Here are some notable examples:

  • Synthesis: Difluoroacetic acid can be synthesized through various methods, including the fluorination of chloroacetic acid or the reaction of trifluoroacetic acid with hydrogen iodide.
CH2ClCOOH + 2 HF -> CHF2COOH + HCl (Equation 1)CF3COOH + HI -> CHF2COOH + HF + I2 (Equation 2)
  • Decomposition: When heated to high temperatures, difluoroacetic acid decomposes into carbon dioxide, hydrogen fluoride, and other byproducts.
CHF2COOH -> CO2 + 2 HF (Equation 3)
  • Fluoromethylating Agent: Difluoroacetic acid can act as a fluoromethylating agent, introducing a difluoromethyl group (CF2H) into other organic molecules. This reaction is particularly useful in organic synthesis for creating fluorinated compounds with specific properties [].
Note

Specific reaction conditions and detailed mechanisms for these reactions can be found in the relevant scientific literature.


Physical And Chemical Properties Analysis

  • Formula: CHF2COOH []
  • Molar Mass: 96.03 g/mol []
  • Density: 1.526 g/mL []
  • Melting Point: -1 °C []
  • Boiling Point: 132–134 °C []
  • pKa (Acidity): 1.33 (significantly stronger acid than acetic acid) []
  • Solubility: Soluble in water and many organic solvents []
  • Stability: Relatively stable under normal storage conditions but decomposes at high temperatures.

Mechanism of Action (Not Applicable)

Difluoroacetic acid primarily functions as a chemical reagent in research settings. It does not have a specific biological mechanism of action.

Difluoroacetic acid is a toxic and corrosive compound. It can cause severe irritation and burns upon contact with skin and eyes. Inhalation can irritate the respiratory tract and potentially lead to pulmonary edema. Due to its strong acidity, ingestion can cause severe internal injuries.

Safety Precautions:

  • Always wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat when handling difluoroacetic acid.
  • Work in a well-ventilated fume hood.
  • Handle the compound with care to avoid contact.
  • Store the acid in a properly labeled container in a cool and dry place.
  • Dispose of waste according to local regulations.

Ion-Pairing Agent for Peptide Analysis

In LC-UV/MS analysis of peptides, DFA acts as an ion-pairing agent, improving the separation efficiency and peak shape of peptide analytes in the chromatogram when compared to formic acid, another commonly used modifier []. This advantage stems from the ability of DFA to form ionic pairs with peptides, influencing their interaction with the stationary phase in the LC column and consequently affecting their retention time.

Mobile Phase Modifier for Protein Analysis

DFA also serves as a mobile phase modifier for LC-UV/MS analysis of proteins. Traditionally, trifluoroacetic acid (TFA) was used for this purpose due to its effectiveness in protein retention and peak shape in UV detection. However, TFA can suppress ionization in mass spectrometry, reducing sensitivity []. DFA offers a compromise, providing better separation efficiency than formic acid while demonstrating improved compatibility with MS compared to TFA []. This makes DFA a valuable alternative for researchers seeking optimal performance in both UV and MS detection of proteins within the same LC-MS workflow.

XLogP3

0.6

Boiling Point

133.0 °C

Melting Point

-1.0 °C

UNII

ZQK1C95K3N

Related CAS

2218-52-2 (hydrochloride salt)
383-88-0 (silver(+1) salt)

GHS Hazard Statements

Aggregated GHS information provided by 49 companies from 6 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

381-73-7

Wikipedia

Difluoroacetic acid

General Manufacturing Information

Acetic acid, 2,2-difluoro-: ACTIVE

Dates

Modify: 2023-08-15

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